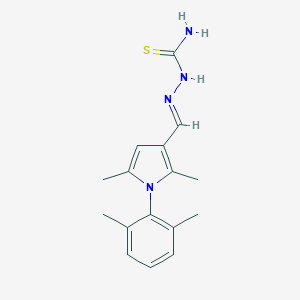![molecular formula C28H25N3O2 B302300 N'-{(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302300.png)
N'-{(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide, also known as DMFDC, is a chemical compound that has shown potential in various scientific research applications. In
Wirkmechanismus
The exact mechanism of action of N'-{(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
N'-{(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce tumor growth and inflammation, as well as improve antioxidant status and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-{(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potential as a multi-targeted agent, as it has been shown to have anti-cancer, anti-inflammatory, and antioxidant properties. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to optimize its use in different experimental settings.
Zukünftige Richtungen
There are many potential future directions for N'-{(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide research. One direction could be to further investigate its anti-cancer properties, particularly in vivo. Another direction could be to explore its potential as an anti-inflammatory and antioxidant agent in human clinical trials. Additionally, further studies could be conducted to better understand its mechanism of action and optimize its use in different experimental settings.
Synthesemethoden
N'-{(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide can be synthesized by reacting 2-hydroxy-1-naphthaldehyde with 2-carboxybenzaldehyde in the presence of hydrazine hydrate. The resulting compound can be further purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-{(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, N'-{(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide has been studied for its potential as an antioxidant, as it has been shown to scavenge free radicals in vitro.
Eigenschaften
Produktname |
N'-{(E)-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C28H25N3O2 |
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
N-[(E)-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C28H25N3O2/c1-17-9-11-23(13-18(17)2)31-19(3)14-22(20(31)4)16-29-30-28(32)27-15-25-24-8-6-5-7-21(24)10-12-26(25)33-27/h5-16H,1-4H3,(H,30,32)/b29-16+ |
InChI-Schlüssel |
FJBXQVNSCKJSMV-MUFRIFMGSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methylbenzohydrazide](/img/structure/B302218.png)
![Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302220.png)
![4-bromo-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B302223.png)
![methyl 4-chloro-3-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302224.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B302228.png)

![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)
![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)
